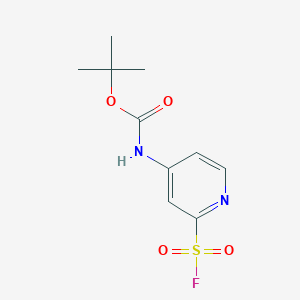

Tert-butyl N-(2-fluorosulfonylpyridin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-fluorosulfonylpyridin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O4S/c1-10(2,3)17-9(14)13-7-4-5-12-8(6-7)18(11,15)16/h4-6H,1-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFVPCMFHKHDQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-fluorosulfonylpyridin-4-yl)carbamate typically involves the reaction of 2-fluorosulfonylpyridine with tert-butyl carbamate. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(2-fluorosulfonylpyridin-4-yl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, in an aqueous or organic solvent.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as sodium borohydride.

Major Products Formed:

Substitution Reactions: Products include substituted pyridine derivatives.

Hydrolysis: Products include the corresponding amine and carbon dioxide.

Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl N-(2-fluorosulfonylpyridin-4-yl)carbamate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-fluorosulfonylpyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The carbamate group can undergo hydrolysis, releasing the active amine, which can further interact with biological targets .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

Substituent Position and Reactivity :

- The 2-fluorosulfonyl group in the target compound distinguishes it from analogues with halogens (e.g., 2-Cl in , 4-F in ). The -SO₂F group is more reactive in SNAr reactions compared to halogens, enabling efficient functionalization under milder conditions.

- Electron-Withdrawing Effects : Fluorosulfonyl (-SO₂F) > Formyl (-CHO) > Halogens (F, Cl) > Methyl (-CH₃). This hierarchy dictates the electrophilicity of the pyridine ring and downstream reactivity .

Biological Relevance :

- The 4-methylpyridin-2-ylcarbamate derivative (Compound I) was used in synthesizing p38 MAP kinase inhibitors, highlighting the role of carbamate-protected pyridines in kinase-targeted drug discovery .

- Fluorosulfonyl-containing analogues are less documented in the evidence but are hypothesized to enable covalent binding to cysteine residues in kinases, a strategy employed in irreversible inhibitors (e.g., osimertinib) .

Crystallographic and Stability Data: Compound I (4-methylpyridin-2-ylcarbamate) forms dimers via N–H···N hydrogen bonds, enhancing crystallinity and stability .

Biological Activity

Tert-butyl N-(2-fluorosulfonylpyridin-4-yl)carbamate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNOS

- CAS Number : 2360201-06-3

- Molecular Weight : 320.37 g/mol

The compound features a tert-butyl group attached to a carbamate moiety linked to a pyridine ring substituted with a fluorosulfonyl group, which may enhance its biological activity through specific interactions with biological targets.

The biological activity of this compound primarily involves the modulation of specific biochemical pathways. The following mechanisms have been proposed based on structural analogs and related compounds:

- Enzyme Inhibition : Compounds with carbamate functionality often act as enzyme inhibitors. They can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which is critical for neurotransmission .

- Receptor Interaction : The fluorosulfonyl group may facilitate binding to specific receptors or enzymes, enhancing the compound's potency against certain biological targets.

- Gene Expression Modulation : Similar compounds have been shown to influence gene expression by interacting with transcription factors or altering signaling pathways.

Toxicological Studies

The toxicological profile of similar carbamates suggests potential risks associated with their use:

- Acute Toxicity : Many carbamates can cause acute toxicity through cholinergic effects, leading to symptoms such as muscle twitching and respiratory distress.

- Chronic Exposure Risks : Long-term exposure may result in neurotoxic effects and potential carcinogenicity, necessitating careful evaluation in therapeutic contexts .

Case Studies

Several case studies highlight the biological activity of carbamate derivatives:

- Aldicarb (a related carbamate) :

- Antimicrobial Studies :

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Significant inhibition of acetylcholinesterase observed in related compounds |

| Antimicrobial Activity | Effective against Gram-positive bacteria, including resistant strains |

| Toxicological Profile | Acute toxicity linked to cholinergic effects; chronic risks under investigation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.